2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile
Description
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a fluorinated pyrazole derivative featuring a 2,2-difluoroethyl substituent at the pyrazole’s N1 position and an acetonitrile group at the C3 position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate lipophilicity. Its molecular formula is C₇H₇F₂N₃, and while explicit molecular weight data is inconsistent in the literature, estimates based on structural analogs suggest a range of 170–180 g/mol .
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-7(9)5-12-4-2-6(11-12)1-3-10/h2,4,7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSUNAPYZCXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroethylation reagents, such as 1,1-difluoro-2-iodoethane, in the presence of a base to introduce the difluoroethyl group onto the pyrazole ring . The resulting intermediate can then be reacted with acetonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The difluoroethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s properties can be exploited in the design and synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. Additionally, the acetonitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the pyrazole ring. These variations influence electronic properties, solubility, and biological interactions.
Substituent Analysis and Molecular Properties
Electronic and Functional Comparisons
- Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 2,2-difluoroethyl group introduces moderate electronegativity, improving metabolic stability compared to non-fluorinated analogs like 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile . However, it is less electron-withdrawing than the 2,2,2-trifluoroethyl analog, which may exhibit higher resistance to oxidative metabolism but lower solubility .
- The phenyl group (C₁₁H₉N₃) significantly raises lipophilicity (logP ~2.5), favoring membrane permeability but risking poor aqueous solubility .
Biological Activity
2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic modulation. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C6H7F2N3
- Molecular Weight : 177.14 g/mol
- CAS Number : 1142927-97-6
The biological activity of this compound is primarily linked to its interactions with metabolic pathways in cells, particularly in cancerous tissues. The compound's fluorinated structure enhances its binding affinity to key enzymes involved in metabolism, such as hexokinase, which is pivotal in glycolysis.
Antiproliferative Effects
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have demonstrated their ability to inhibit cell proliferation in glioblastoma multiforme (GBM) and other aggressive cancers. These compounds showed lower IC50 values compared to traditional treatments, indicating higher potency under hypoxic conditions typical of tumor microenvironments .
Inhibition of Glycolysis
The compound acts as an inhibitor of glycolysis by modulating hexokinase activity. In vitro studies indicate that fluorinated derivatives of glucose analogs can effectively inhibit hexokinase II (HKII), a key enzyme in the glycolytic pathway. This inhibition leads to reduced energy production in cancer cells, thereby limiting their growth and survival .
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Significant inhibition of cancer cell growth | |
| Glycolysis Inhibition | Modulation of hexokinase activity | |
| Cytotoxicity | Lower IC50 values in hypoxic conditions |
Research Findings
Recent studies have highlighted the promising biological activities of fluorinated pyrazoles. For example:
- Fluorinated Derivatives : A study focusing on halogenated glucose analogs revealed that these compounds bind effectively to hexokinase and exhibit enhanced stability and uptake compared to non-fluorinated counterparts. This suggests a potential for improved pharmacokinetics and therapeutic efficacy against tumors .
- Mechanistic Insights : The binding interactions between these compounds and metabolic enzymes were characterized through molecular docking studies, which confirmed their potential as targeted therapies for metabolic diseases and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
